Copper(II)i-butyrate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

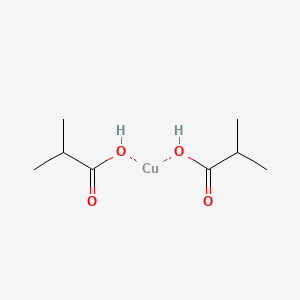

Copper(II)i-butyrate is a chemical compound with the molecular formula C8H14CuO4 and a molecular weight of 237.74 g/mol . It is a coordination compound where copper is in the +2 oxidation state, coordinated by two i-butyrate ligands. This compound is typically found in a solid form and is known for its blue color .

准备方法

Copper(II)i-butyrate can be synthesized through various methods. One common synthetic route involves the reaction of copper(II) hydroxide with i-butyrate acid under controlled conditions. The reaction typically proceeds as follows:

Cu(OH)2+2C4H8O2→Cu(C4H7O2)2+2H2O

In industrial settings, the production of this compound may involve the use of copper(II) oxide or copper(II) carbonate as starting materials, reacting with i-butyrate acid in a solvent such as ethanol or water .

化学反应分析

Copper(II)i-butyrate undergoes various chemical reactions, including:

-

Oxidation-Reduction Reactions: : this compound can participate in redox reactions where copper(II) is reduced to copper(I) or elemental copper. For example, in the presence of reducing agents like hydrazine, copper(II) can be reduced to copper(I).

-

Substitution Reactions: : The i-butyrate ligands in this compound can be substituted by other ligands such as acetate or chloride under appropriate conditions. For instance, reacting this compound with hydrochloric acid can yield copper(II) chloride and i-butyrate acid.

-

Complex Formation: : this compound can form complexes with various ligands, including amines and phosphines, leading to the formation of coordination compounds with different properties .

科学研究应用

Copper(II)i-butyrate has several applications in scientific research:

-

Catalysis: : It is used as a catalyst in organic synthesis, particularly in reactions involving the formation of carbon-carbon bonds. Its ability to stabilize reactive intermediates makes it valuable in various catalytic processes.

-

Biological Studies: : this compound is used in studies related to copper metabolism and its role in biological systems. It serves as a model compound to understand the behavior of copper in biological environments.

-

Material Science: : This compound is used in the preparation of copper-containing materials, including thin films and nanoparticles. These materials have applications in electronics, optics, and antimicrobial coatings .

作用机制

The mechanism of action of Copper(II)i-butyrate involves its ability to interact with biological molecules and catalyze chemical reactions. In biological systems, copper ions from this compound can participate in redox reactions, generating reactive oxygen species (ROS) that can damage cellular components such as DNA, proteins, and lipids . This property is exploited in antimicrobial applications where copper ions disrupt microbial cell membranes and induce oxidative stress .

相似化合物的比较

Copper(II)i-butyrate can be compared with other copper(II) carboxylates such as copper(II) acetate and copper(II) propionate:

-

Copper(II) Acetate: : This compound has a similar structure but with acetate ligands instead of i-butyrate. It is commonly used in organic synthesis and as a precursor for other copper compounds.

-

Copper(II) Propionate: : Similar to this compound, this compound has propionate ligands. It is used in similar applications, including catalysis and material science.

The uniqueness of this compound lies in its specific ligand environment, which can influence its reactivity and stability in different chemical and biological contexts .

生物活性

Copper(II)i-butyrate, a coordination compound with the formula C8H14CuO4, has garnered attention for its biological activity, particularly in the fields of microbiology, catalysis, and medicinal chemistry. This article explores its mechanisms of action, potential applications, and relevant research findings.

Overview of this compound

- Chemical Structure : this compound consists of copper ions coordinated with butyrate ligands. The molecular weight is approximately 237.74 g/mol.

- Synthesis : It can be synthesized through the reaction of copper(II) hydroxide and butyric acid under controlled conditions:

Cu OH 2+2C4H8O2→Cu C4H7O2)2+2H2O

The biological activity of this compound is primarily attributed to its ability to interact with biological molecules, influencing various physiological processes:

- Redox Activity : Copper ions can participate in redox reactions, generating reactive oxygen species (ROS), which may lead to oxidative stress in cells. This mechanism is crucial in understanding its antimicrobial properties and potential cytotoxicity.

- Enzyme Interaction : The compound can inhibit enzyme activity by binding to active sites, affecting metabolic pathways. This property is significant in exploring its therapeutic applications.

- Microbial Impact : Studies indicate that this compound exhibits antimicrobial properties against various bacterial strains, making it a candidate for further research in infection control and treatment strategies .

Antimicrobial Properties

A notable study investigated the effects of this compound on microbial communities in the gastrointestinal tract. The findings revealed that pharmacological doses of copper significantly altered the composition of microbial flora, enhancing the resistance of E. coli strains to antibiotics such as chloramphenicol and ciprofloxacin . This suggests that while copper has antimicrobial effects, it may also contribute to increased resistance rates in certain bacterial populations.

Catalytic Applications

This compound has also been studied for its catalytic properties in organic synthesis. It serves as a catalyst in various reactions, including carbon-carbon bond formations, which are essential for developing complex organic molecules. Its ability to stabilize reactive intermediates makes it valuable in synthetic chemistry.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it can be compared with other copper carboxylates:

| Compound | Structure | Applications |

|---|---|---|

| Copper(II) Acetate | Acetate ligands | Organic synthesis, precursor for drugs |

| Copper(II) Propionate | Propionate ligands | Catalysis, material science |

| This compound | Butyrate ligands | Antimicrobial studies, catalysis |

属性

IUPAC Name |

copper;2-methylpropanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C4H8O2.Cu/c2*1-3(2)4(5)6;/h2*3H,1-2H3,(H,5,6); |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUDVTSVMVUHJHE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)O.CC(C)C(=O)O.[Cu] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16CuO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.76 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。